molecular formula C10H10N2O B8777209 8-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile

8-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B8777209
M. Wt: 174.20 g/mol
InChI Key: VSXFWASHRMRFQB-UHFFFAOYSA-N
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Patent
US08748418B2

Procedure details

To a solution of 3-cyano-5,6,7,8-tetrahydroquinoline 1-oxide (645 mg, 3.7 mmol) was added dropwise under ice cooling trifluoroacetic anhydride (6.22 g, 4.18 ml, 29.6 mmol). The light yellow solution was stirred at 23° C. for 18 h. The mixture was quenched with 1 N NaOH solution and stirred vigorously for 30 min., then extracted twice with dichloromethane, the combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 8-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile (562 mg, 3.23 mmol, 87.1% yield) as a white solid. MS (ISP): m/z=175.1 [(M+H)+].
Name
3-cyano-5,6,7,8-tetrahydroquinoline 1-oxide
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N+:5]([O-])[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=1)#[N:2].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:17]>>[OH:17][CH:7]1[C:6]2[N:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:12][C:11]=2[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
3-cyano-5,6,7,8-tetrahydroquinoline 1-oxide
Quantity
645 mg
Type
reactant
Smiles
C(#N)C=1C=[N+](C=2CCCCC2C1)[O-]
Step Two
Name
Quantity
4.18 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The light yellow solution was stirred at 23° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1 N NaOH solution
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 min.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography with n-heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1CCCC=2C=C(C=NC12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.23 mmol
AMOUNT: MASS 562 mg
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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